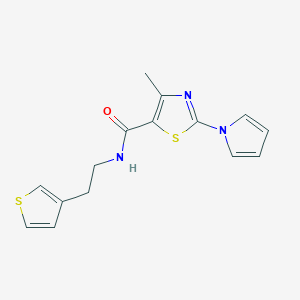![molecular formula C22H14ClN7O2 B2740651 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide CAS No. 1207056-99-2](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a heterocyclic compound, which is a class of compounds that contain a ring structure containing atoms of at least two different elements . Triazole compounds, like the one , contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of heterocyclic compounds incorporating various moieties, such as thiadiazole, pyrazolo, triazolo, and pyridine, has been extensively studied. These compounds exhibit a wide range of biological activities, including insecticidal, anticancer, and antimicrobial properties. For instance, Fadda et al. (2017) explored the insecticidal assessment of heterocycles against the cotton leafworm, indicating the potential of such compounds in agricultural applications (Fadda et al., 2017). Similarly, Riyadh et al. (2013) synthesized antipyrine-based heterocycles with demonstrated anticancer and antimicrobial activities, suggesting their use in medical and pharmaceutical research (Riyadh et al., 2013).
Antimicrobial and Antifungal Applications
Hassan (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives with significant antibacterial and antifungal activity. This underscores the potential of such heterocyclic compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Hassan, 2013).
Heterocyclic Compounds as Potential Insecticidal Agents
Soliman et al. (2020) investigated the biochemical impacts of new bioactive sulfonamide thiazole derivatives, highlighting the insecticidal potential against the cotton leafworm. This research points to the application of heterocyclic compounds in pest management strategies (Soliman et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna and c-Met kinase , suggesting potential targets for this compound.
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate dna . This means they insert themselves between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death .
Biochemical Pathways
Compounds that intercalate dna can affect a variety of cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that this compound may have similar properties.
Result of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to exhibit anti-proliferative activities against various cancer cell lines , suggesting that this compound may have similar effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 4-cyanophenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "4-cyanobenzyl chloride", "sodium hydride", "4-cyanophenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline (1 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and hydrazine hydrate (1.2 eq).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with ethanol and dry under vacuum to obtain the intermediate.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide", "a. Dissolve the intermediate (1 eq) and 4-cyanophenylacetic acid (1.2 eq) in a mixture of DMF and THF.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add 4-cyanobenzyl chloride (1.2 eq) to the reaction mixture and stir for 6 hours.", "d. Quench the reaction with water and extract the product with ethyl acetate.", "e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.", "f. Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS-Nummer |
1207056-99-2 |
Produktname |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide |
Molekularformel |
C22H14ClN7O2 |
Molekulargewicht |
443.85 |
IUPAC-Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-5-3-15(4-6-16)18-11-19-21-27-30(22(32)28(21)9-10-29(19)26-18)13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31) |
InChI-Schlüssel |
HCCVNJPARYKUCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



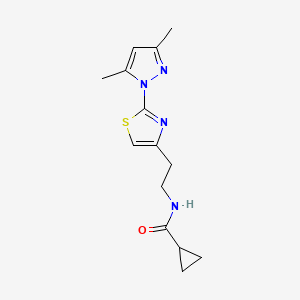
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740574.png)
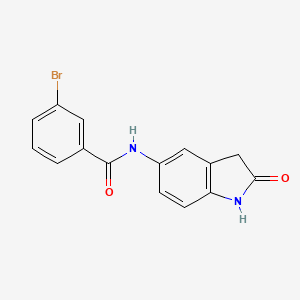
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
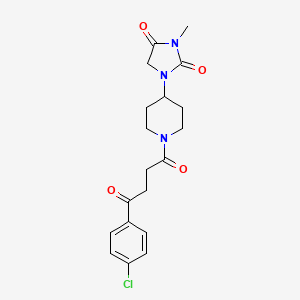
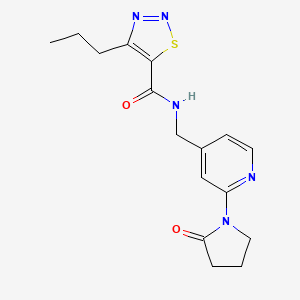
![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2740583.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2740587.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2740589.png)
